3,6-Nonadien-1-ol
CAS No.: 76649-25-7
Cat. No.: VC3698089
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76649-25-7 |
---|---|
Molecular Formula | C9H16O |
Molecular Weight | 140.22 g/mol |
IUPAC Name | (3E,6Z)-nona-3,6-dien-1-ol |
Standard InChI | InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+ |
Standard InChI Key | PICGPEBVZGCYBV-WWVFNRLHSA-N |
Isomeric SMILES | CC/C=C\C/C=C/CCO |
SMILES | CCC=CCC=CCCO |
Canonical SMILES | CCC=CCC=CCCO |
Boiling Point | 73.00 °C. @ 15.00 mm Hg |
Introduction
Chemical Identity and Structure
3,6-Nonadien-1-ol belongs to the class of lipids and lipid-like molecules, specifically categorized under fatty acyls and fatty alcohols . The compound is characterized by a nine-carbon chain containing two double bonds at positions 3 and 6, with a hydroxyl group at position 1. This structure gives the compound its distinctive chemical properties and reactivity.
Identification Parameters
The compound can be identified through various chemical descriptors and codes, which are essential for database searches and chemical inventory management:
Parameter | Value |
---|---|
Molecular Formula | C₉H₁₆O |
IUPAC Name | nona-3,6-dien-1-ol |
Canonical SMILES | CCC=CCC=CCCO |
Isomeric SMILES | CCC=CCC=CCCO |
InChI | InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3 |
InChI Key | PICGPEBVZGCYBV-UHFFFAOYSA-N |
CAS Registry Numbers | 76649-25-7 (general), 56805-23-3 ((E,Z) isomer) |
These identification parameters are crucial for unambiguous reference to the compound in scientific literature and chemical databases .
Alternative Nomenclature
The compound is known by several synonyms in the scientific and commercial literature:
Synonym |
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NONA-3,6-DIEN-1-OL |
3,6-nonadienol |
(Z,Z)-3,6-nonadien-1-ol |
(E,Z)-3,6-nonadien-1-ol |
trans,cis-3,6-Nonadien-1-ol |
MFCD01632150 |
SY273063 |
FT-0692033 |
FT-0694589 |
N0594 |
The variety of synonyms reflects the compound's presence in different chemical databases and commercial catalogs, as well as the need to specify stereochemical configurations in certain contexts .
Physical and Chemical Properties
3,6-Nonadien-1-ol exhibits physical and chemical properties that influence its behavior in various environments and its potential applications in research and industry.
Physical Properties
The physical properties of 3,6-Nonadien-1-ol are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 140.22 g/mol |
Exact Mass | 140.120115130 g/mol |
Topological Polar Surface Area (TPSA) | 20.20 Ų |
XlogP | 2.30 |
Atomic LogP (AlogP) | 2.28 |
H-Bond Acceptor | 1 |
H-Bond Donor | 1 |
Rotatable Bonds | 5 |
The moderate lipophilicity indicated by the logP values suggests that 3,6-Nonadien-1-ol has a balanced hydrophilic-lipophilic profile, which influences its solubility characteristics and ability to interact with biological membranes .
Chemical Reactivity
The chemical reactivity of 3,6-Nonadien-1-ol is primarily determined by its functional groups:
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The terminal hydroxyl group can participate in typical alcohol reactions, including oxidation, esterification, and substitution reactions.
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The two carbon-carbon double bonds are sites for addition reactions, such as hydrogenation, halogenation, and epoxidation.
The combination of these functional groups makes 3,6-Nonadien-1-ol a versatile starting material for various chemical transformations and a valuable intermediate in organic synthesis.
Stereochemistry
The presence of two double bonds in 3,6-Nonadien-1-ol results in multiple possible stereoisomers, each with potentially distinct physical properties and biological activities.
Major Stereoisomers
Three major stereoisomers of 3,6-Nonadien-1-ol have been documented:
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(3Z,6Z)-3,6-Nonadien-1-ol: Both double bonds have Z (cis) configuration .
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(3E,6Z)-3,6-Nonadien-1-ol: The double bond at position 3 has E (trans) configuration, while the double bond at position 6 has Z (cis) configuration .
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(3E,6E)-3,6-Nonadien-1-ol: Both double bonds have E (trans) configuration.
The stereochemical configuration significantly influences the three-dimensional structure of the molecule, affecting its interactions with receptors, enzymes, and other biomolecules.
Stereochemical Significance
The stereochemistry of 3,6-Nonadien-1-ol is particularly important in the context of:
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Olfactory properties: Different stereoisomers may interact differently with olfactory receptors, resulting in distinct aroma profiles.
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Biological activity: Stereoisomers may exhibit varying levels of biological activity, including potential differences in antimicrobial or insecticidal properties.
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Chemical transformations: The stereochemistry of the starting material can influence the outcome of chemical reactions, as seen in the conversion to nonadienal derivatives .
Natural Occurrence and Biological Properties
3,6-Nonadien-1-ol has been identified in natural sources and possesses several biological properties of interest.
Natural Sources
The compound has been reported to occur naturally in Cucumis melo (melon), contributing to the fruit's characteristic aroma profile . Its presence in plant materials suggests potential roles in:
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Plant aroma development during ripening
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Pollinator attraction
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Defense mechanisms against herbivores or pathogens
The specific isomer (3Z,6Z)-3,6-Nonadien-1-ol has been documented in melons, though other stereoisomers may occur in different plant species .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3,6-Nonadien-1-ol provide valuable insights into its potential behavior in biological systems. Computational predictions suggest the following characteristics:
Target | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | + | 99.25% |
Caco-2 Permeability | + | 90.78% |
Blood Brain Barrier Penetration | + | 100.00% |
Human oral bioavailability | + | 62.86% |
Subcellular localization | Lysosomes | 56.16% |
OATP1B1 inhibitor | + | 72.76% |
OATP1B3 inhibitor | + | 92.01% |
P-glycoprotein inhibitor | - | 98.63% |
P-glycoprotein substrate | - | 96.54% |
CYP3A4 substrate | - | 73.80% |
CYP2C9 substrate | - | 100.00% |
CYP2D6 substrate | - | 75.28% |
CYP3A4 inhibition | - | 93.47% |
CYP2C9 inhibition | - | 92.30% |
Eye corrosion | + | 90.58% |
Eye irritation | + | 97.20% |
Chemical Transformations
3,6-Nonadien-1-ol can undergo various chemical transformations, with oxidation reactions being particularly significant.
Applications and Industrial Relevance
3,6-Nonadien-1-ol has several established and potential applications across different industries.
Flavor and Fragrance Industry
The compound's distinctive aroma profile makes it valuable in flavor and fragrance formulations. Its natural occurrence in fruits like melon suggests applications in:
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Creating authentic fruit flavors
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Enhancing green and fresh notes in perfumery
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Developing natural-identical flavor compounds
Analytical Chemistry
3,6-Nonadien-1-ol serves as a reference standard in analytical chemistry, particularly in:
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Chromatographic analysis of plant volatiles
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Quality control of flavor and fragrance materials
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Authentication of natural products
Synthetic Chemistry
As a versatile intermediate, 3,6-Nonadien-1-ol finds use in organic synthesis:
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As a precursor for producing aldehydes, as demonstrated in the patented oxidation process
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In the synthesis of more complex molecules containing the nonadienyl structural motif
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As a building block for natural product synthesis
Research Status and Future Directions
Research on 3,6-Nonadien-1-ol continues to evolve, with several promising directions for future investigation.
Current Research Status
The compound has been cited in at least 8 scientific papers according to database records , indicating ongoing interest in its properties and applications. Current research areas include:
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Identification and quantification in natural sources
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Investigation of biological activities
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Development of efficient synthetic routes
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Exploration of novel applications
Future Research Directions
Several promising avenues for future research on 3,6-Nonadien-1-ol include:
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Deeper investigation of structure-activity relationships of different stereoisomers
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Exploration of biosynthetic pathways in plants
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Development of more sustainable and economical production methods
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Evaluation of potential applications in medicine and agriculture
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Assessment of environmental impact and biodegradation pathways
These research directions could expand our understanding of 3,6-Nonadien-1-ol and unlock new applications across multiple disciplines.
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